1-azido-4-tert-butylbenzene
Description
Significance of Aryl Azides in Organic Synthesis
Aryl azides are organic compounds containing the azide (B81097) functional group (–N₃) attached to an aromatic ring. Their significance in organic synthesis is multifaceted and has grown considerably with the advent of modern synthetic methodologies. Historically, the chemistry of azides was approached with caution due to the potential instability of low molecular weight variants. wikipedia.org However, their utility as precursors to a wide range of other functional groups and their participation in powerful bond-forming reactions have solidified their importance in the synthetic chemist's toolkit. wikipedia.orgorganic-chemistry.org
One of the most prominent applications of aryl azides is in the synthesis of amines. The azide group can be readily reduced to a primary amine (–NH₂) through various methods, including catalytic hydrogenation or reaction with reagents like triphenylphosphine (B44618) in the Staudinger reaction. wikipedia.org This transformation provides a reliable route to anilines, which are themselves crucial building blocks in pharmaceuticals, agrochemicals, and materials science.
Furthermore, aryl azides are key participants in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition. wikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC) often referred to as "click chemistry," allows for the efficient and highly regioselective formation of 1,2,3-triazole rings. wikipedia.orgsmolecule.com The reliability and broad functional group tolerance of this reaction have made it a cornerstone of drug discovery, bioconjugation, and materials science. smolecule.combenthamdirect.comeurekaselect.com The azide functional group's ability to undergo these transformations makes aryl azides invaluable building blocks for constructing complex molecular architectures. smolecule.com
Overview of 1-Azido-4-tert-butylbenzene in Academic Research
This compound is an aromatic organic compound featuring an azide group and a tert-butyl group attached at the para positions of a benzene (B151609) ring. smolecule.com The presence of the bulky tert-butyl group can influence the compound's reactivity and solubility, making it a subject of interest in various research contexts. Its molecular formula is C₁₀H₁₃N₃. smolecule.com
In academic research, this compound serves as a versatile reagent and molecular probe. Its primary role stems from the reactivity of the azide functional group. It is frequently employed in cycloaddition reactions, particularly in the synthesis of triazole-containing compounds. For instance, it has been used in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, a reaction that can be facilitated by copper(I) catalysts. smolecule.com
The compound is also a precursor for the generation of reactive nitrene intermediates. Photolysis or thermolysis of this compound can lead to the extrusion of dinitrogen gas (N₂), generating a highly reactive nitrene species. These nitrenes can then undergo a variety of subsequent reactions, including C-H insertion and cycloaddition, offering pathways to novel nitrogen-containing heterocyclic compounds.
Furthermore, this compound has been utilized in the study of reaction mechanisms and in the development of new synthetic methodologies. For example, it has been employed as a substrate in transition metal-catalyzed reactions, such as cobalt-mediated C-H amination. nih.gov The tert-butyl group in these studies can provide a convenient spectroscopic handle for analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
Chemical Properties and Synthesis
The utility of this compound in organic synthesis is intrinsically linked to its chemical properties and the methods available for its preparation.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for introducing an azide group onto an aromatic ring. A common and traditional approach involves the diazotization of the corresponding aniline (B41778), 4-tert-butylaniline (B146146), followed by substitution with an azide source. benthamdirect.comeurekaselect.com In this two-step process, the primary amine is first converted to a diazonium salt using a reagent like sodium nitrite (B80452) in the presence of a strong acid at low temperatures. wikipedia.orgbenthamdirect.comeurekaselect.com The resulting diazonium salt is then treated with sodium azide (NaN₃) to displace the diazonium group and form the desired aryl azide. wikipedia.org
More contemporary methods aim to improve upon the safety and convenience of the classical procedure, which often requires careful temperature control and the handling of potentially unstable diazonium intermediates. benthamdirect.comeurekaselect.com One such improved method involves the use of arenediazonium tosylates, which are more stable and can react with sodium azide in water at room temperature to produce aryl azides in high yields. organic-chemistry.org
Another synthetic route to a related compound, 1-(azidomethyl)-4-tert-butylbenzene, involves the nucleophilic substitution of a halide. For example, 4-tert-butylbenzyl chloride or bromide can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding benzyl (B1604629) azide.
| Starting Material | Reagents | Key Conditions | Product |
| 4-tert-Butylaniline | 1. NaNO₂, strong acid2. NaN₃ | Low temperature for diazotization | This compound |
| 4-tert-Butylbenzyl halide | NaN₃ | DMF, elevated temperature | 1-(Azidomethyl)-4-tert-butylbenzene |
| Arenediazonium tosylate | NaN₃ | Water, room temperature | Aryl azide |
Reactivity and Applications in Research
The research applications of this compound are primarily dictated by the versatile reactivity of the azide functional group.
Cycloaddition Reactions
A significant area of research involving this compound is its participation in [3+2] cycloaddition reactions. These reactions are a powerful tool for the construction of five-membered heterocyclic rings. The azide functional group in this compound can act as a 1,3-dipole and react with a variety of dipolarophiles, most notably alkynes, to form 1,2,3-triazoles. wikipedia.org This reaction can proceed thermally, but the use of a copper(I) catalyst (CuAAC) significantly enhances the reaction rate and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. smolecule.com
The steric bulk of the tert-butyl group can influence the kinetics of these cycloaddition reactions. Research has explored the use of this compound and its derivatives in these "click" reactions for applications in materials science and bioconjugation. smolecule.com For example, it has been used in regiocomplementary cycloaddition reactions with benzynes to selectively synthesize benzo-fused azole derivatives. researchmap.jp
Photochemistry and Nitrene Formation
Upon irradiation with ultraviolet light, this compound can undergo photolysis, leading to the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive intermediate known as a nitrene. The initial product is a singlet nitrene, which can then undergo intersystem crossing to form the more stable triplet nitrene. acs.orgnih.gov
The photochemistry of aryl azides, including derivatives like 2,4,6-tri-tert-butylphenyl azide, has been studied using techniques such as laser flash photolysis (LFP). acs.orgnih.gov These studies have provided insights into the transient intermediates formed, such as singlet and triplet nitrenes, and their subsequent reaction pathways. acs.orgnih.gov In some cases, the initially formed nitrene can rearrange to form other reactive species, such as benzazirines, which can then undergo further transformations. acs.orgnih.gov The reactive nitrenes generated from this compound can participate in a variety of reactions, including insertion into C-H bonds and addition to unsaturated systems, providing routes to complex nitrogen-containing molecules.
Properties
CAS No. |
18522-89-9 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azido 4 Tert Butylbenzene
Precursor Synthesis Strategies
The synthesis of 1-azido-4-tert-butylbenzene typically commences from readily available tert-butylbenzene (B1681246) derivatives. The choice of precursor is crucial as it dictates the subsequent strategy for introducing the azide (B81097) group. Halogenated derivatives are the most common starting points for nucleophilic substitution pathways.
Halogenated tert-Butylbenzene Derivatives as Starting Materials
Halogenated tert-butylbenzenes, particularly 1-bromo-4-tert-butylbenzene (B1210543) and 1-iodo-4-tert-butylbenzene, serve as key precursors. These compounds provide a reactive site for the introduction of the azide functionality.
1-Bromo-4-tert-butylbenzene: This precursor is typically synthesized via the electrophilic bromination of tert-butylbenzene. The reaction can be catalyzed by iron powder or other Lewis acids to afford the para-substituted product with high regioselectivity due to the steric hindrance of the tert-butyl group. nbinno.com It is a commercially available liquid that serves as a versatile starting material for various coupling and substitution reactions. fishersci.comsigmaaldrich.com
1-Iodo-4-tert-butylbenzene: While also accessible through direct iodination, a common laboratory-scale synthesis involves the reaction of 4-tert-butylphenylboronic acid with an iodine source. chemicalbook.comchemicalbook.com For instance, the reaction of 4-tert-butylphenylboronic acid with (CF₃)₂CFI in the presence of a copper catalyst yields 1-iodo-4-tert-butylbenzene in high yield. chemicalbook.com Aryl iodides are generally more reactive than the corresponding bromides in subsequent nucleophilic substitution reactions. rsc.org
| Precursor | Starting Material | Key Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| 1-Bromo-4-tert-butylbenzene | tert-Butylbenzene | Br₂, Fe catalyst | High | nbinno.com |
| 1-Iodo-4-tert-butylbenzene | 4-tert-Butylphenylboronic acid | (CF₃)₂CFI, Cu powder | 87% | chemicalbook.com |
Azide Introduction Reactions
With a suitable precursor in hand, the next critical step is the introduction of the azido (B1232118) group (-N₃) onto the aromatic ring. This can be accomplished through two primary methods: nucleophilic substitution of a halide or via a diazotization-based approach starting from an aniline (B41778) derivative.
Nucleophilic Substitution of Halides with Azide Salts
The substitution of an aryl halide with an azide salt, typically sodium azide (NaN₃), is a common method for synthesizing aryl azides. While traditional nucleophilic aromatic substitution (SNAr) reactions require strong electron-withdrawing groups on the aromatic ring, which the electron-donating tert-butyl group is not, copper-catalyzed conditions facilitate this transformation effectively. wikipedia.orgchemistrysteps.com This type of reaction is often referred to as an Ullmann condensation.
The reaction involves treating the halogenated tert-butylbenzene with sodium azide in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). semanticscholar.org The efficiency of the reaction is often enhanced by the addition of a ligand, like a diamine, which stabilizes the copper catalyst. Sodium ascorbate (B8700270) can also be used to maintain the copper in its active Cu(I) oxidation state. semanticscholar.orgresearchgate.net Generally, aryl iodides are more reactive than aryl bromides, allowing for milder reaction conditions, sometimes even at room temperature. rsc.orgsemanticscholar.org
Diazotization-based Approaches
An alternative and classic route to aryl azides involves the diazotization of a primary aromatic amine. nih.gov For the synthesis of this compound, the starting material is 4-tert-butylaniline (B146146).
This two-step, one-pot process begins with the treatment of 4-tert-butylaniline with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, or an organic nitrite like tert-butyl nitrite, to form the corresponding diazonium salt. nih.govudsm.ac.tz This intermediate is generally unstable and is not isolated. The subsequent addition of an azide source, most commonly sodium azide, to the in situ-generated diazonium salt results in the displacement of the diazonium group (N₂), yielding the desired this compound. nih.gov
Optimization of Synthetic Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the chosen route and the specific reaction conditions.
For the nucleophilic substitution pathway , optimization focuses on several factors:
Halide Choice: 1-Iodo-4-tert-butylbenzene is the preferred substrate over the bromo-analogue due to its higher reactivity, which often translates to higher yields and milder conditions. semanticscholar.org
Catalyst System: The combination of CuI with a suitable ligand (e.g., N,N'-dimethylethylenediamine) has proven effective. The use of inexpensive ligands like EDTA has also been reported to give good yields. researchgate.net Nanocomposite copper catalysts have been developed that can function without the need for a base or ligand. rsc.org
Solvent and Temperature: Aprotic polar solvents like DMF or DMSO are commonly used. For aryl iodides, the reaction can proceed at room temperature, while aryl bromides may require elevated temperatures (e.g., 100-110 °C) to achieve a reasonable reaction rate. rsc.orgsemanticscholar.org
In the diazotization-based approach , optimization involves:
Diazotizing Agent: Using organic nitrites like tert-butyl nitrite in an organic solvent can sometimes offer milder conditions and easier workup compared to the traditional sodium nitrite/aqueous acid system.
Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
Azide Source: Sodium azide is the most common and cost-effective reagent for converting the diazonium salt to the final product.
Both methods are capable of producing this compound in good to excellent yields, and the choice between them often depends on the availability of the starting materials and the desired scale of the reaction.
| Method | Starting Material | Key Reagents | General Conditions | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 1-Iodo-4-tert-butylbenzene | NaN₃, CuI, Ligand (e.g., diamine) | DMF or DMSO, Room Temp to 110 °C | Avoids handling unstable diazonium salts. semanticscholar.orgresearchgate.net |
| Diazotization | 4-tert-Butylaniline | 1. NaNO₂/HCl or t-BuONO 2. NaN₃ | Aqueous or organic solvent, 0-5 °C | Classic, well-established method. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1 Azido 4 Tert Butylbenzene
Nitrene-Mediated Transformations
The chemistry of 1-azido-4-tert-butylbenzene is dominated by the formation and subsequent reactions of its corresponding aryl nitrene, 4-tert-butylphenylnitrene. This highly reactive intermediate is a monovalent nitrogen species with only six electrons in its valence shell, rendering it electrophilic and a key player in a variety of powerful chemical transformations. wikipedia.org These transformations are typically initiated by the extrusion of dinitrogen from the azide (B81097) precursor, a process that can be triggered thermally, photochemically, or through catalysis. mdpi.com
Thermal and Photochemical Decomposition to Aryl Nitrenes
The generation of the 4-tert-butylphenylnitrene intermediate from this compound is achieved through either thermal or photochemical decomposition, which results in the expulsion of molecular nitrogen (N₂). wikipedia.org This process is analogous to the formation of carbenes from diazo compounds. wikipedia.org The decomposition is a stepwise mechanism where the initial and rate-determining step is the cleavage of the C-N bond and release of N₂, leading to the nitrene intermediate. rsc.orgscispace.comresearchgate.net
The electronic structure of the resulting nitrene is critical to its reactivity. It can exist in two electronic states: a singlet state and a triplet state. wikipedia.org
Singlet Nitrene : In the singlet state, the two non-bonding electrons are paired in one orbital, leaving another orbital vacant. Photochemical decomposition is known to produce the singlet nitrene directly. wikipedia.orgscispace.com This species is highly reactive and can undergo reactions in a concerted manner.
Triplet Nitrene : The triplet state, which is typically the ground state and thermodynamically more stable, has two unpaired electrons in different orbitals. wikipedia.org Thermal decomposition of an azide can proceed through two different pathways: a spin-allowed channel that yields the singlet nitrene or a spin-forbidden path involving an intersystem crossing that produces the triplet nitrene. scispace.comresearchgate.net Triplet nitrenes often react in a stepwise, radical-like fashion. wikipedia.org
The decomposition pathway can be influenced by the reaction conditions. For instance, photolysis in an argon matrix allows for the direct spectroscopic observation of the triplet nitrene. wikipedia.org For aryl nitrenes, a complex equilibrium can exist between the nitrene and a ring-expanded cumulene structure. wikipedia.org
Metal-Catalyzed Nitrene Transfer Reactions
While thermal and photochemical methods are effective for generating nitrenes, they can lead to a lack of selectivity. Transition metal catalysis offers a powerful solution for controlling the reactivity of nitrenes derived from organic azides. mdpi.com In these reactions, a metal complex intercepts the azide to form a transient metal-nitrene (or metal-imido) intermediate. rsc.org This intermediate effectively harnesses the reactivity of the nitrene, allowing for controlled transfer to various substrates. nih.gov This approach is central to developing selective and efficient C-N bond-forming reactions. researcher.lifesemanticscholar.org
One of the most significant applications of metal-catalyzed nitrene transfer is the direct amination of carbon-hydrogen (C-H) bonds. digitellinc.com This transformation allows for the conversion of ubiquitous C-H bonds into more valuable C-N bonds, providing a streamlined route to amines and their derivatives. researcher.lifesemanticscholar.org The reaction involves the insertion of the nitrene moiety into a C-H bond. Catalytic systems, particularly those based on rhodium, have been extensively developed for this purpose. nih.gov A singlet nitrene is known to react with retention of configuration. wikipedia.org While specific studies detailing this compound in C-H amination are not prevalent, the general mechanism is well-established for various aryl azides and serves as a model for its expected reactivity.
Table 1: Representative Metal-Catalyzed C-H Amination using Aryl Azides
| Catalyst | Substrate | Azide Source | Product Yield | Reference |
|---|---|---|---|---|
| Rh₂(esp)₂ | 4-Phenylbutan-1-ol | Sulfonyl Azide | High Yields | nih.gov |
| Cobalt-Porphyrin | Ethylbenzene | Aryl Azide | Not specified | rsc.org |
| Iron Complex | Cyclohexane | Tosyl Azide | Not specified | cofc.edu |
Aziridines, three-membered rings containing a nitrogen atom, are valuable building blocks in organic synthesis due to their presence in bioactive molecules and their utility as synthetic intermediates. researchgate.netclockss.org Metal-catalyzed nitrene transfer from this compound to olefins (alkenes) is a direct and atom-economical method for synthesizing N-aryl aziridines. researchgate.netnih.gov The reaction involves the formal addition of the nitrene group across the C=C double bond of the alkene. A wide array of transition metals can catalyze this transformation, broadening the substrate scope and often proceeding under mild conditions. researchgate.net
Table 2: Examples of Metal-Catalyzed Aziridination of Olefins
| Catalyst System | Olefin Substrate | Nitrene Source | Product | Reference |
|---|---|---|---|---|
| Copper Complexes | Styrene (B11656) | Aryl Azide | N-Aryl Aziridine | researchgate.net |
| Rhodium(II) Complexes | cis-β-Methylstyrene | Iminoiodinane | N-Sulfonyl Aziridine | researchgate.net |
| Iron Porphyrin Complexes | Conjugated Alkenes | Aryl Azide | N-Aryl Aziridine | researchgate.net |
The choice of transition metal catalyst is crucial in directing the outcome of nitrene transfer reactions. Cobalt and iron complexes have emerged as effective and earth-abundant catalysts for these transformations.
Cobalt Complexes: Cobalt-based catalysts are well-known to mediate nitrene transfer. maastrichtuniversity.nl For example, cobalt-porphyrin complexes react with aryl azides to form cobalt-nitrene intermediates. rsc.org These intermediates can then either aminate C-H bonds or react with another azide molecule to form azoarenes. rsc.org More sophisticated systems, such as cobalt silylene complexes, utilize a cooperative mechanism where the Co=Si bond activates the organic azide. This allows for nitrene transfer to substrates like carbon monoxide, a process that avoids catalyst poisoning and enhances efficiency. nsf.govnih.gov
Iron Complexes: Iron catalysts, particularly iron porphyrin complexes, have been shown to catalyze the aziridination of alkenes. researchgate.net Mechanistic studies involving iron complexes embedded in tetracarbene macrocycles have identified high-valent iron(IV)-imido species as the key catalytically active intermediates in nitrene transfer. cofc.edu These reactive species can be generated from either iron(II) or iron(III) precursors. The formation from an iron(III) precursor is particularly noteworthy, proceeding through an Fe(V)-imido species that undergoes comproportionation to generate the active Fe(IV) catalyst. cofc.edu
Intramolecular Annulation Reactions Mediated by Nitrenes
In the absence of an external trapping agent, the highly reactive aryl nitrene generated from this compound can undergo intramolecular reactions. A characteristic reaction of aryl nitrenes is ring expansion. wikipedia.org The nitrene can insert into one of the double bonds of the aromatic ring to which it is attached, leading to a strained bicyclic intermediate. This intermediate rapidly rearranges to form a seven-membered ring, known as an azepine. Photochemical decomposition of azido-indanes and related structures has been shown to yield various aza-azulene derivatives through such intramolecular annulation and ring-expansion pathways. rsc.org This type of transformation highlights the ability of nitrenes to facilitate the rapid construction of complex heterocyclic scaffolds from simple aromatic precursors. wikipedia.orgrsc.org
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide functional group in this compound serves as a quintessential 1,3-dipole, enabling its participation in 1,3-dipolar cycloaddition reactions. wikipedia.orgslideshare.net This class of pericyclic reactions involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgslideshare.net The reaction between an azide and an alkyne, known as the Huisgen azide-alkyne cycloaddition, produces a stable 1,2,3-triazole ring. wikipedia.orgyoutube.com While this thermal reaction is highly exothermic, it often requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which limits its efficiency. wikipedia.orgorganic-chemistry.org The development of catalyzed versions of this reaction has been a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.orgtcichemicals.comtcichemicals.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent example of a click reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgtcichemicals.com This reaction unites organic azides, such as this compound, with terminal alkynes to afford 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The copper(I) catalyst accelerates the reaction by a factor of 10^7 to 10^8 compared to the uncatalyzed thermal process, allowing it to proceed under mild conditions, including at room temperature and in aqueous solutions. organic-chemistry.org The active Cu(I) catalyst is often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, typically sodium ascorbate (B8700270). wikipedia.org
The mechanism of the CuAAC is distinct from the concerted thermal cycloaddition. wikipedia.org It involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise process. nih.gov This pathway circumvents the high activation energy of the uncatalyzed reaction and dictates the specific regiochemical outcome. nih.govnih.gov
A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the thermal Huisgen cycloaddition which often yields mixtures of 1,4- and 1,5-isomers, the CuAAC exclusively produces the 1,4-disubstituted 1,2,3-triazole product. wikipedia.orgorganic-chemistry.orgnih.gov This high degree of control is a direct consequence of the copper-catalyzed mechanism. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the reaction mechanism and selectivity. A DFT study on the reaction between 1-azidomethyl-4-tert-butyl-benzene (a structurally similar compound) and 1-benzyl-4-ethynyl-1H- organic-chemistry.orgnih.govnih.govtriazole confirmed that the reaction is highly chemoselective and exhibits meta regioselectivity, which corresponds to the formation of the 1,4-isomer in standard azide-alkyne reactions. imist.ma Further quantum chemical topological studies on the general CuAAC reaction corroborate that the preference for the 1,4-regioisomer is influenced by the electronic structure of the transition states, which is controlled by the copper catalyst and its associated ligands. researchgate.net The reaction also demonstrates high chemoselectivity (functional group tolerance), proceeding efficiently without interfering with a wide array of other functional groups present in the reactants. organic-chemistry.orgbeilstein-journals.org
The efficiency of the CuAAC reaction can be significantly enhanced by the use of ligands that coordinate to the copper(I) center. nih.govtcichemicals.com These ligands serve multiple purposes: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, increase the catalyst's solubility, and accelerate the catalytic cycle. nih.govtcichemicals.com
Tris(triazolylmethyl)amine-based ligands are particularly effective. For instance, tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a widely used ligand that accelerates the reaction and protects the catalyst. nih.gov Structure-activity relationship studies have led to the development of highly potent ligands. Research has identified two classes of ligands: those that perform well in coordinating solvents but can be inhibitory when in excess, and those that are effective in water and are not inhibitory in excess. nih.gov The choice of ligand can be tailored to the specific reaction conditions and substrates. For example, in a study comparing sulfated and non-sulfated tris(triazolylmethyl)amine ligands, the sulfated ligand BTTPS showed faster kinetics in in vitro measurements, though its efficiency in biological systems could be affected by electrostatic interactions. nih.gov
| Ligand Abbreviation | Full Name | Key Finding/Application | Reference |
|---|---|---|---|
| TBTA | tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | Cu(I)-stabilizing ligand that accelerates CuAAC. | nih.gov |
| BTTES | 2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl) ethyl hydrogen sulfate | Potent water-soluble ligand that dramatically accelerates CuAAC and reduces toxicity. | nih.gov |
| BTTPS | 3-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propyl hydrogen sulfate | Exhibits faster kinetics in accelerating CuAAC compared to BTTES in in vitro tests. | nih.gov |
Photocatalytic Azide-Alkyne Cycloaddition
Recent advancements have introduced photocatalytic methods for conducting the CuAAC reaction. These approaches offer spatiotemporal control over the reaction, initiating it only upon exposure to light. One strategy involves the use of semiconductor nanoparticles, such as zinc oxide (ZnO), as heterogeneous photocatalysts. researchgate.net Upon irradiation with visible light, the semiconductor generates an electron-hole pair. The electron is then transferred to a Cu(II) species in the reaction medium, reducing it to the catalytically active Cu(I) state, which then initiates the cycloaddition. researchgate.net This method allows the reaction to proceed smoothly and provides an advantage in that the heterogeneous photocatalyst can be easily removed from the reaction mixture, preventing product contamination. researchgate.net
Reaction with Other Dipolarophiles
While alkynes are the most common dipolarophiles for reactions with azides in the context of click chemistry, this compound can, in principle, react with other π-systems. The general theory of 1,3-dipolar cycloadditions includes alkenes, nitriles, and carbonyls as potential dipolarophiles. wikipedia.orgslideshare.net For example, the reaction of an aryl azide with an alkene leads to the formation of a triazoline ring. These reactions are often less facile than the corresponding alkyne cycloadditions and may require specific conditions, such as the use of electron-deficient or strained alkenes, to proceed efficiently. nih.gov The reaction of 4-azidobenzene sulfonamide with various acetylenic and olefinic compounds has been reported to synthesize new 1,2,3-triazole and triazoline derivatives, respectively, under reflux conditions. researchgate.net
Radical Functionalization Reactions
Beyond cycloadditions, the azide group can be involved in radical-mediated transformations. Azides can serve as precursors to nitrogen-centered radicals. For instance, azidation of aliphatic C-H bonds can be achieved under metal-free conditions using an arylsulfonyl azide as the azide source and potassium persulfate to generate the initial radical. chemrxiv.org
While direct radical functionalization of this compound is less commonly documented, aryl azides can participate as radical trapping agents or precursors in more complex cascades. For example, a method for the trifunctionalization of 1,3-enynes involves a sequence where a sulfonyl radical adds to the enyne, followed by isomerization and eventual trapping by a nitrogen-oxygen unit derived from tert-butyl nitrite (B80452) to form sulfonyl isoxazoles. rsc.org Though this example does not directly use an aryl azide as a reactant, it illustrates the type of radical cascades where azide-like reactivity is central. In other systems, azido (B1232118) radicals generated from sources like trimethylsilyl (B98337) azide can add to C=C bonds to initiate radical cascades, including group shifts and cyclizations. nih.gov
Reactions with Lewis Acids under Photolytic Conditions
Detailed research findings on the reactions of this compound with Lewis acids specifically under photolytic conditions are not extensively documented in publicly available scientific literature. While the photochemistry of aryl azides and the influence of Lewis acids on various other photochemical reactions are subjects of investigation, specific studies focusing on this particular substituted aryl azide in the presence of Lewis acids are not readily found. researchgate.netnih.gov The photolysis of aryl azides typically involves the extrusion of nitrogen gas (N₂) to generate highly reactive nitrene intermediates, which can then undergo a variety of reactions. Lewis acids are known to influence photochemical processes by coordinating to substrates, potentially altering their electronic properties and reactivity, but specific mechanistic studies or product distributions for this compound in this context have not been detailed. nih.govrsc.org
Azido-alkynylation of Alkenes
A significant advancement in the functionalization of alkenes is the development of the azido-alkynylation reaction, which allows for the direct synthesis of homopropargylic azides. rsc.orgnih.gov This transformation is particularly valuable as homopropargylic azides are versatile building blocks in organic synthesis, serving as precursors to important structures like pyrroles and bioactive homopropargylic amines. beilstein-journals.orgbeilstein-journals.org The reaction typically employs a photocatalytic, redox-neutral, radical-polar crossover strategy. rsc.orgscispace.comrsc.org
Detailed mechanistic studies have shown that the reaction is initiated by the generation of an azide radical from a suitable precursor, such as a hypervalent iodine reagent like Ts-ABZ (a safer alternative to the shock-sensitive Zhdankin reagent), through a single electron reduction process mediated by a photocatalyst. rsc.orgbeilstein-journals.orgresearchgate.net This azide radical then undergoes regioselective addition to an alkene, forming the most stable carbon-centered radical intermediate. beilstein-journals.orgbeilstein-journals.org Instead of a simple radical-radical coupling, this intermediate is oxidized in a radical-polar crossover step to form a carbocation. This carbocation is subsequently trapped by a nucleophilic alkyne source, typically a potassium alkynyl-trifluoroborate salt, to yield the final homopropargylic azide product. rsc.orgnih.gov
The scope of this reaction is broad, accommodating a variety of substituted alkenes and alkynes. The reaction is particularly high-yielding for styrenes, including those with both electron-donating and electron-withdrawing groups. rsc.orgscispace.com
Table 1: Scope of Azido-alkynylation with Various Alkenes
| Alkene Substrate | Product Yield (%) |
| Styrene | 84% |
| 4-Methylstyrene | 81% |
| 4-Methoxystyrene | 80% |
| 4-(Phenoxy)styrene | 80% |
| 4-Fluorostyrene | 75% |
| 4-Chlorostyrene | 71% |
| 4-(Trifluoromethyl)styrene | 66% |
| 3-Methoxystyrene | 78% |
| 2-Vinylnaphthalene | 77% |
| Vinyl Butyl Ether | 49% |
| Chromene | 30% |
Data sourced from studies on photocatalyzed azido-alkynylation of alkenes. rsc.orgscispace.com
The methodology also allows for the transfer of a wide range of alkynyl groups. Aryl-alkynes with different electronic properties, as well as alkyl- and unsubstituted alkynes, have been successfully employed. rsc.orgscispace.com This versatility significantly enhances the molecular complexity that can be achieved in a single step. beilstein-journals.orgbeilstein-journals.org
Table 2: Scope of Azido-alkynylation with Various Alkynyl-trifluoroborates
| Alkyne Substituent (R in R-C≡C-BF₃K) | Product Yield (%) |
| Phenyl | 84% |
| 4-Methoxyphenyl | 77% |
| 4-Fluorophenyl | 72% |
| 4-Chlorophenyl | 60% |
| 4-(Methoxycarbonyl)phenyl | 68% |
| Mesityl | 33% |
| Cyclohexyl | 64% |
| n-Butyl | 62% |
| H (unsubstituted) | 34% |
Data reflects yields with styrene as the alkene substrate. rsc.orgnih.gov
This method represents a powerful strategy for the efficient construction of complex nitrogen-containing molecules from simple precursors. The direct formation of the azido-alkynylated scaffold provides rapid access to valuable synthetic intermediates. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1-azido-4-tert-butylbenzene. Both ¹H and ¹³C NMR spectra provide critical data for the precise assignment of its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits two main sets of signals. A singlet is observed in the upfield region, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. In the downfield aromatic region, a pair of doublets, each integrating to two protons, is observed. This AA'BB' splitting pattern is indicative of a 1,4-disubstituted benzene (B151609) ring, confirming the para substitution pattern of the azide (B81097) and tert-butyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. It shows distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. Additionally, four signals appear in the aromatic region, corresponding to the four unique carbon environments in the 1,4-disubstituted benzene ring. The carbon atom directly attached to the electron-withdrawing azide group is typically shifted further downfield compared to the other aromatic carbons.
Detailed spectral data from NMR studies are summarized in the interactive table below.
Interactive Data Table: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | ~1.3 | Singlet | 9H | -C(CH₃)₃ |
| ¹H | ~7.0 | Doublet | 2H | Aromatic CH (ortho to -N₃) |
| ¹H | ~7.3 | Doublet | 2H | Aromatic CH (ortho to -tBu) |
| ¹³C | ~31 | Quartet | 3C | -C(CH₃)₃ |
| ¹³C | ~34 | Singlet | 1C | -C(CH₃)₃ |
| ¹³C | ~119 | Doublet | 2C | Aromatic CH (ortho to -N₃) |
| ¹³C | ~126 | Doublet | 2C | Aromatic CH (ortho to -tBu) |
| ¹³C | ~137 | Singlet | 1C | Aromatic C-N₃ |
Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound, most notably the azide moiety. researchgate.net The IR spectrum is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N=N⁺=N⁻). researchgate.netresearchgate.net This band typically appears in the region of 2100-2150 cm⁻¹. researchgate.netresearchgate.netnih.gov The presence of this intense absorption is a definitive indicator of the azide functional group.
Other characteristic absorptions in the IR spectrum include:
C-H stretching vibrations: Bands in the 2850-3000 cm⁻¹ region are attributed to the C-H stretching of the tert-butyl group and the aromatic ring. libretexts.orglibretexts.org
Aromatic C=C stretching: Absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the benzene ring. libretexts.org
C-H bending vibrations: Out-of-plane C-H bending vibrations for the 1,4-disubstituted ring typically appear in the 800-850 cm⁻¹ region.
The symmetric stretching vibration of the azide group, which is less intense, can be observed around 1250-1300 cm⁻¹. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2110 | Strong, Sharp | Asymmetric stretch of Azide (-N₃) |
| 2870-2960 | Medium-Strong | C-H stretch (tert-butyl) |
| ~3030 | Medium-Weak | Aromatic C-H stretch |
| ~1605, ~1500 | Medium | Aromatic C=C stretch |
| ~1270 | Medium | Symmetric stretch of Azide (-N₃) |
Insights from Mass Spectrometry for Molecular Structure Verification
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound (C₁₀H₁₃N₃).
A characteristic fragmentation pathway for aryl azides involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da, to form a nitrene intermediate. This results in a prominent peak at [M-28]⁺. For this compound, this would correspond to the formation of the 4-tert-butylphenylnitrene radical cation.
Another significant fragmentation process observed for compounds containing a tert-butyl group is the loss of a methyl radical (CH₃•), leading to a stable tertiary carbocation. researchgate.netnist.gov This fragmentation results in a base peak at [M-15]⁺. researchgate.net In the case of this compound, the base peak is often observed at m/z 162, corresponding to the loss of a methyl group from the molecular ion, followed by the loss of N₂.
Interactive Data Table: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 175 | [C₁₀H₁₃N₃]⁺ | Molecular Ion (M⁺) |
| 147 | [C₁₀H₁₃N]⁺ | [M - N₂]⁺ |
| 160 | [C₉H₁₀N₃]⁺ | [M - CH₃]⁺ |
| 119 | [C₉H₁₁]⁺ | [M - N₂ - C₂H₂]⁺ |
Elucidation of Solid-State Structures via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound may not be widely published, analysis of closely related structures provides valuable insights into its expected solid-state conformation.
For similar aromatic compounds with a tert-butyl substituent, the bulky nature of this group significantly influences the crystal packing. researchgate.net In the solid state, one would expect the benzene ring to be planar. The C-N-N and N-N-N bond angles within the azide group are expected to be approximately 115° and 172°, respectively, with the three nitrogen atoms being nearly collinear. The azide group is generally found to be coplanar with the aromatic ring to maximize resonance stabilization.
Intermolecular interactions in the crystal lattice would likely be dominated by van der Waals forces, particularly between the bulky tert-butyl groups and the aromatic rings of neighboring molecules. The specific packing arrangement would aim to maximize space-filling efficiency.
Characterization of Paramagnetic Intermediates using Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals and triplet states. nih.gov In the context of this compound, EPR spectroscopy is invaluable for studying the paramagnetic intermediates generated upon photolysis or thermolysis.
The primary application of EPR in the study of this compound is the detection of the corresponding nitrene, 4-tert-butylphenylnitrene, which is formed by the extrusion of dinitrogen (N₂) from the azide. Phenylnitrenes can exist in either a singlet or a triplet ground state, with the triplet state being paramagnetic and thus EPR-active.
The EPR spectrum of triplet 4-tert-butylphenylnitrene, typically recorded at cryogenic temperatures in a frozen matrix, would be characterized by signals arising from the interaction of the unpaired electrons with the external magnetic field (the zero-field splitting parameters, D and E). These parameters provide information about the geometry and electronic structure of the nitrene. The hyperfine coupling of the unpaired electrons with the nitrogen nucleus (¹⁴N) and nearby protons can also provide further structural details.
Computational and Theoretical Studies on 1 Azido 4 Tert Butylbenzene Reactivity
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 1-azido-4-tert-butylbenzene. DFT calculations are employed to determine the ground-state electronic energy, electron density distribution, and other fundamental electronic properties that govern the molecule's reactivity. Different functionals and basis sets can be utilized to achieve the desired level of accuracy for the system under investigation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in understanding how this compound would interact with other reagents.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The regions of the molecule where the HOMO is localized indicate the likely sites of electrophilic attack.
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons (electrophilicity). The localization of the LUMO points to the probable sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For a molecule like this compound, FMO analysis would be crucial in predicting its behavior in pericyclic reactions, such as 1,3-dipolar cycloadditions.
Table 1: Illustrative Frontier Molecular Orbital Data for an Aromatic Azide (B81097) (Note: This is a representative table. Specific values for this compound require dedicated calculations.)
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| LUMO | -1.5 | Azide group (N1, N3), Benzene (B151609) ring (C-atoms) |
| HOMO | -6.8 | Azide group (N2, N3), Benzene ring (π-system) |
| HOMO-LUMO Gap | 5.3 | - |
Conceptual DFT Reactivity Indices
Conceptual DFT provides a quantitative framework to understand and predict chemical reactivity based on the response of a system's energy to a change in the number of electrons. These indices offer a more quantitative picture than FMO theory alone.
Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness.
Nucleophilicity (N): This index quantifies the electron-donating ability of a molecule.
Parr Functions (P(r)): These functions are local reactivity descriptors that indicate the most probable sites for electrophilic and nucleophilic attack within the molecule, providing a more refined prediction of regioselectivity.
These indices are invaluable for rationalizing the chemo- and regioselectivity observed in reactions involving this compound.
Table 2: Representative Conceptual DFT Reactivity Indices (Note: This table is for illustrative purposes. Actual values for this compound would be obtained from specific DFT calculations.)
| Index | Value (eV) | Interpretation |
|---|---|---|
| Electrophilicity (ω) | 1.8 | Moderate electrophile |
| Nucleophilicity (N) | 2.5 | Moderate nucleophile |
Potential Energy Surface (PES) Exploration for Reaction Pathways
The potential energy surface (PES) is a mathematical landscape that maps the energy of a chemical system as a function of its geometry. By exploring the PES, chemists can identify the most likely pathways for a chemical reaction. For this compound, this would involve mapping the energy changes as it approaches a reaction partner. The PES reveals the minimum energy structures corresponding to reactants, products, and any intermediates, as well as the high-energy transition states that connect them.
Transition State Characterization and Reaction Energetics
A transition state (TS) is the highest energy point along the lowest energy path of a reaction (the reaction coordinate). Locating and characterizing the TS is a primary goal of computational reaction mechanism studies. For a reaction involving this compound, computational methods are used to:
Locate the TS geometry: This is a saddle point on the PES.
Verify the TS: A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Prediction and Explanation of Regioselectivity and Chemoselectivity
In many reactions, multiple products can be formed. Computational chemistry is a powerful tool for predicting and explaining why one product is favored over others.
Regioselectivity: This refers to the preference for one direction of bond formation over another. For example, in a 1,3-dipolar cycloaddition of this compound to an unsymmetrical alkyne, two different regioisomers can be formed. By calculating the activation energies for the transition states leading to each regioisomer, the major product can be predicted. The pathway with the lower activation energy will be kinetically favored.
Chemoselectivity: This describes the preference of a reagent to react with one functional group in a molecule over another. If a reaction partner for this compound has multiple reactive sites, the activation energies for reaction at each site can be computed to predict the chemoselectivity.
Both FMO theory and conceptual DFT indices can provide initial qualitative predictions of selectivity, which are then typically confirmed and quantified by calculating the full reaction energy profiles.
Applications in Advanced Materials and Organic Synthesis
Role as a Building Block in Polymer Chemistry
1-azido-4-tert-butylbenzene is a valuable component in the synthesis and modification of polymeric materials. The azide (B81097) functionality allows for its incorporation into polymer structures, while the tert-butylphenyl moiety can impart specific properties such as hydrophobicity and thermal stability.
While direct polymerization of this compound is not a common application, it is widely used as a precursor for creating functional polymers. The azide group is an excellent handle for "click" chemistry, a class of reactions known for their high efficiency and specificity. This allows for the precise introduction of the 4-tert-butylphenyl group as a side chain or at the terminus of a polymer chain.
Azide-functionalized polymers can be synthesized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov In this process, an initiator or chain transfer agent containing an azide group is used to initiate the polymerization of monomers. The resulting polymers have azide groups at their chain ends, which can then be reacted with alkyne-containing molecules via click chemistry to introduce specific functionalities. nih.govnanosoftpolymers.com For instance, azide-terminated polymers are used in bioconjugation and for creating block copolymers. nanosoftpolymers.comsigmaaldrich.com
The presence of the bulky tert-butyl group can influence the properties of the resulting functionalized polymer, such as increasing its solubility in nonpolar solvents and enhancing its thermal stability. Furthermore, the azide group itself can be used to create energetic polymers, where the high nitrogen content of the azide contributes to the material's energy release upon decomposition. nih.govresearchgate.net
The azide group of this compound makes it an ideal candidate for surface modification of various materials through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. researchgate.net This reaction allows for the covalent attachment of the 4-tert-butylphenyl moiety to surfaces that have been pre-functionalized with alkyne groups.
This method of surface functionalization is applicable to a wide range of materials, including nanoparticles, microspheres, and flat substrates. researchgate.net The process typically involves two steps: first, the surface is treated to introduce alkyne functionalities. Second, the alkyne-modified surface is exposed to this compound in the presence of a copper(I) catalyst, leading to the formation of a stable triazole linkage and the immobilization of the 4-tert-butylphenyl groups on the surface.
The introduction of the 4-tert-butylphenyl group can significantly alter the surface properties of the material. For example, it can increase the hydrophobicity of the surface, which can be useful in applications such as creating water-repellent coatings or in the fabrication of microfluidic devices. The robust nature of the triazole linkage ensures the long-term stability of the modified surface.
Synthesis of Complex Organic Scaffolds and Heterocycles
The azide group in this compound is a key functional group for the synthesis of nitrogen-containing heterocyclic compounds, most notably triazoles, through 1,3-dipolar cycloaddition reactions.
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful and versatile reaction for the synthesis of 1,2,3-triazole derivatives. mdpi.comfrontiersin.org this compound can react with a wide variety of terminal and internal alkynes to produce 1,4-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles, respectively. nih.govnih.gov The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective, exclusively yielding the 1,4-disubstituted isomer. mdpi.comnih.gov
Triazole derivatives are of significant interest due to their broad range of applications in medicinal chemistry, materials science, and agrochemicals. frontiersin.orgnih.gov They are known to exhibit a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comnih.gov For example, novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine and piperidine carboxylate derivatives have been synthesized via a one-pot click chemistry approach and have shown potential as GPR119 agonists for the treatment of type-2 diabetes. nih.gov
The general synthesis of 1-(4-tert-butylphenyl)-1,2,3-triazoles is outlined in the table below, showcasing the versatility of the click chemistry approach with different alkyne partners.
| Alkyne Reactant | Catalyst System | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| tert-butyl 4-propioloylpiperazine-1-carboxylate | CuI, DIPEA | DMF | 0 °C, 5 min | tert-butyl 4-((1-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-4-yl)carbonyl)piperazine-1-carboxylate | ~95 | nih.gov |
| tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate | CuI, DIPEA | DMF | 0 °C, 5 min | tert-butyl 4-(((1-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-4-yl)oxy)carbonyl)piperidine-1-carboxylate | ~96 | nih.gov |
This table represents a general reaction scheme based on the synthesis of similar triazole derivatives. Yields are indicative of the high efficiency of click chemistry reactions.
Development of Ligands and Reagents in Catalysis
The triazole ring, readily synthesized from this compound, can act as a ligand for various transition metals, forming complexes that can be used as catalysts. The nitrogen atoms in the triazole ring can coordinate to metal centers, and the substituents on the triazole ring can be tailored to fine-tune the steric and electronic properties of the resulting catalyst.
While direct synthesis of catalytically active ligands from this compound is an area of ongoing research, the principle is well-established. Triazole-based ligands have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions and oxidation reactions. The bulky tert-butyl group on the phenyl ring can provide steric hindrance around the metal center, which can influence the selectivity of the catalytic reaction.
Furthermore, aryl azides can be precursors to N-heterocyclic carbenes (NHCs), which are a very important class of ligands in modern catalysis. pitt.eduwiley.com Although the synthesis of NHCs from aryl azides is a multi-step process, it represents a potential application of this compound in the development of highly active and stable catalysts for a wide range of organic transformations. pitt.eduwiley.com The general stability and electron-donating properties of NHC ligands make them highly effective in stabilizing metal centers in various oxidation states, leading to highly efficient catalytic cycles.
Future Research Directions and Emerging Opportunities
Exploration of Novel Reaction Pathways
While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established and powerful application of aryl azides, future research will likely focus on expanding the reaction repertoire of 1-azido-4-tert-butylbenzene beyond this "click" chemistry paradigm. nih.govnih.gov
One promising avenue is the investigation of its participation in other types of cycloaddition reactions. For instance, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for biological applications, and the specific influence of the 4-tert-butylphenyl group on the kinetics and stability of these reactions warrants detailed study. nih.govescholarship.org Furthermore, exploring reactions with other unsaturated systems, such as nitriles and alkenes, could lead to the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.gov
The photochemistry of this compound is another area that remains largely unexplored. Aryl azides are known to form highly reactive nitrenes upon photolysis, which can undergo a variety of transformations including C-H insertion, cyclization, and rearrangement reactions. A systematic study of the photochemical behavior of this compound could unlock new synthetic methodologies for the preparation of complex nitrogen-containing molecules. The photostability of the 4-tert-butylphenyl group, a component of the widely used UVA absorber avobenzone, suggests that this moiety may impart interesting photophysical properties to the resulting products. cansa.org.za
Finally, the development of novel catalytic systems for the transformation of the azide (B81097) group represents a significant opportunity. This could include the use of earth-abundant metal catalysts or even organocatalysts to promote reactions with enhanced selectivity and under milder conditions, moving beyond traditional copper-catalyzed processes.
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of chemical syntheses. mdpi.comrsc.org Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic methods.
Current syntheses of aryl azides often rely on the diazotization of anilines followed by substitution with sodium azide, or copper-catalyzed reactions of aryl halides with azide sources. fishersci.com While effective, these methods can involve hazardous reagents and generate significant waste. Green chemistry approaches could focus on several key areas:
Catalytic C-H Azidation: Direct C-H azidation of 4-tert-butylbenzene would be a highly atom-economical route to the desired product, avoiding the need for pre-functionalized starting materials. Research into selective and efficient catalysts for this transformation is a key objective.
Greener Reaction Media: Replacing traditional organic solvents with more sustainable alternatives such as water, ionic liquids, or bio-based solvents is a critical aspect of green synthesis. unive.it The use of micellar catalysis in aqueous media has shown promise for the synthesis of triazoles and could be adapted for the synthesis of this compound itself. unive.it
Flow Chemistry: Continuous flow processing offers numerous advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for process automation and optimization. Developing a continuous flow synthesis of this compound could lead to a more efficient and scalable production method.
Below is a table summarizing potential sustainable synthetic approaches for this compound.
| Synthetic Approach | Precursor | Key Advantages |
| Catalytic C-H Azidation | 4-tert-butylbenzene | High atom economy, reduced waste |
| Micellar Catalysis | 4-tert-butylaniline (B146146) or 1-bromo-4-tert-butylbenzene (B1210543) | Use of water as a solvent, potential for catalyst recycling |
| Flow Chemistry | 4-tert-butylaniline or 1-bromo-4-tert-butylbenzene | Improved safety, scalability, and process control |
Integration into Advanced Material Design
The unique structural features of this compound make it an attractive building block for the design of advanced materials with tailored properties. The azide group provides a versatile handle for "clicking" the molecule onto polymers, surfaces, and other macromolecules, while the bulky tert-butyl group can influence the morphology, solubility, and thermal properties of the resulting materials.
Polymer Chemistry: this compound can be used as a functional monomer or as a post-polymerization modification reagent to introduce the 4-tert-butylphenyl group into a variety of polymer architectures. sigmaaldrich.com The incorporation of this bulky group can increase the glass transition temperature (Tg) of polymers, enhancing their thermal stability. sigmaaldrich.com It can also be used to create polymers with specific surface properties or to control the self-assembly of block copolymers in solution.
Surface Modification: The azide functionality allows for the covalent attachment of this compound to surfaces that have been pre-functionalized with alkynes. mines.educore.ac.uk This can be used to modify the wettability, biocompatibility, and chemical reactivity of a wide range of materials, including metals, metal oxides, and polymers. The tert-butyl groups can create a hydrophobic surface or act as a spacer to control the density of other functional groups on the surface.
Dendrimer Synthesis: Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in drug delivery, catalysis, and sensing. This compound can be used in the convergent or divergent synthesis of dendrimers, where the azide group facilitates the click-chemistry based construction of the dendritic architecture. nih.govnih.govresearchgate.net The peripheral tert-butyl groups can influence the solubility and guest-hosting properties of the resulting dendrimers. The use of p-tert-butyl calix nih.govarenes in dendrimer synthesis highlights the utility of the tert-butylphenyl motif in constructing complex supramolecular structures. researchgate.net
The following table outlines potential applications of this compound in advanced material design.
| Material Type | Role of this compound | Potential Properties/Applications |
| Polymers | Functional monomer or modifying agent | Increased thermal stability, controlled self-assembly, modified surface properties |
| Functionalized Surfaces | Surface modifying agent | Hydrophobic coatings, biocompatible surfaces, platforms for sensor development |
| Dendrimers | Building block for dendrimer synthesis | Modified solubility, enhanced guest-hosting capabilities, novel drug delivery systems |
Interdisciplinary Research Potentials
The versatility of this compound, particularly its ability to participate in bioorthogonal reactions, opens up a vast array of opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and materials science. wikipedia.org
Bioorthogonal Chemistry and Chemical Biology: The azide group is a cornerstone of bioorthogonal chemistry, allowing for the labeling and visualization of biomolecules in living systems without interfering with native biological processes. nih.govnih.govwikipedia.org this compound can be used to synthesize molecular probes where the 4-tert-butylphenyl group acts as a reporter tag or influences the probe's interaction with its biological target. For example, it could be incorporated into enzyme inhibitors, nucleic acid probes, or imaging agents.
Drug Delivery and Development: In the field of pharmaceuticals, the triazole linkage formed via click chemistry is highly stable and is considered a bioisostere for the amide bond. nih.gov This makes this compound a valuable building block for the synthesis of novel drug candidates and for the construction of drug delivery systems. For instance, it could be used to attach targeting ligands or imaging agents to drug-loaded nanoparticles or dendrimers. nih.govresearchgate.net
Development of Biosensors: The ability to functionalize surfaces with this compound can be exploited in the development of biosensors. The tert-butylphenyl-modified surface can serve as a platform for the immobilization of biomolecules such as enzymes, antibodies, or DNA strands. The subsequent binding of an analyte to the immobilized biomolecule can then be detected by a variety of analytical techniques.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-azido-4-tert-butylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. React 4-tert-butylbenzyl bromide with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Key parameters:
- Solvent choice : DMF enhances reactivity by stabilizing transition states.
- Temperature control : Prevents thermal decomposition of the azide group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Example yield: ~70–85% under optimal conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm tert-butyl (δ ~1.3 ppm for CH₃) and aromatic protons (δ ~7.2–7.5 ppm).
- IR spectroscopy : Azide stretch at ~2100 cm⁻¹.
- Mass spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 189.1).
- X-ray crystallography : Resolves spatial arrangement of the azide and tert-butyl groups .
Q. How does the tert-butyl group influence the stability of this compound under varying storage conditions?
- Methodological Answer : The tert-butyl group enhances steric protection, reducing azide degradation. Stability tests:
- Thermal stability : TGA/DSC analysis (stable up to 150°C).
- Light sensitivity : Store in amber vials at –20°C to prevent photolytic decomposition.
- Moisture control : Use anhydrous solvents and inert atmospheres during handling .
Advanced Research Questions
Q. What computational approaches can predict the regioselectivity of this compound in Huisgen cycloaddition reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Transition state modeling : Use software like Gaussian or ORCA to simulate activation energies for triazole formation.
- Solvent effects : Include implicit solvent models (e.g., PCM) to account for polarity-driven selectivity .
Q. How can contradictory kinetic data from cycloaddition reactions be systematically resolved?
- Methodological Answer :
- Controlled variable testing : Isolate factors (temperature, catalyst loading, solvent) using factorial design .
- Statistical analysis : Apply ANOVA to identify significant outliers or interactions.
- Cross-validation : Compare experimental results with computational simulations (e.g., molecular dynamics) to reconcile discrepancies .
Q. What interdisciplinary applications exist for this compound in materials science or bioorthogonal chemistry?
- Methodological Answer :
- Polymer functionalization : Click chemistry with alkynes to create cross-linked hydrogels.
- Bioconjugation : Azide-alkyne cycloaddition for tagging biomolecules (e.g., proteins, nucleic acids).
- Surface modification : Functionalize nanoparticles (Au, SiO₂) for catalytic or sensing applications .
Data Contradiction and Theoretical Frameworks
Q. How should researchers address inconsistencies in reported azide reactivity across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem, Reaxys, and NIST to identify trends .
- Mechanistic studies : Use isotopic labeling (¹⁵N) to track azide participation in multistep reactions.
- Theoretical alignment : Link findings to click chemistry principles (e.g., Huisgen’s two-step vs. copper-catalyzed mechanisms) .
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer :
- Click chemistry theory : Prioritize reactions with high atom economy and modularity.
- Steric and electronic theory : Predict substituent effects on reaction rates (e.g., tert-butyl’s electron-donating vs. steric hindrance).
- Retrosynthetic analysis : Deconstruct target molecules to identify azide incorporation points .
Methodological Tables
Table 1 : Example Synthetic Routes for this compound
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| 1 | 4-tert-butylbenzyl bromide, NaN₃, DMF, 70°C, 12h | 78 | |
| 2 | Purification: Silica gel (hexane/EtOAc 9:1) | 85 |
Table 2 : Stability Assessment Under Variable Conditions
| Condition | Degradation Rate (%) | Analytical Method |
|---|---|---|
| Light (UV, 24h) | 15 | HPLC |
| Moisture (50% RH, 7d) | 5 | TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
